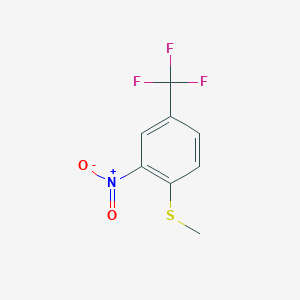

4-Methylthio-3-nitrobenzotrifluoride

Description

Contextualization within Halogenated Nitroaromatic and Thioether Chemistry

This compound is firmly rooted in the chemistry of halogenated nitroaromatic compounds. The presence of a nitro group (NO₂) and a trifluoromethyl (CF₃) group on the benzene (B151609) ring makes the aromatic system electron-deficient. This electronic characteristic is pivotal to its reactivity, particularly in nucleophilic aromatic substitution reactions. The electron-withdrawing nature of these substituents activates the ring, facilitating the displacement of leaving groups by nucleophiles.

Furthermore, the presence of the methylthio (-SCH₃) group places it within the class of thioethers. Thioethers are known for their versatile reactivity, including oxidation to sulfoxides and sulfones, and their ability to participate in various coupling reactions. The interplay between the electron-withdrawing nitro and trifluoromethyl groups and the potentially electron-donating (through resonance) or electron-withdrawing (inductively) methylthio group creates a unique electronic environment on the aromatic ring, influencing its reactivity and potential applications.

A common synthetic route to compounds of this nature involves the nucleophilic aromatic substitution of a halogenated precursor. For instance, the synthesis of the related compound, 3-(trifluoromethyl)-4-(methylthio)nitrobenzene, is achieved by reacting 3-(trifluoromethyl)-4-chloronitrobenzene with methyl mercaptan in the presence of a base like sodium hydroxide (B78521). This reaction underscores the activated nature of the halogenated nitroaromatic precursor, allowing for the introduction of the methylthio group.

Significance of Trifluoromethyl and Methylthio Substituents in Aromatic Systems

The trifluoromethyl group is a cornerstone in modern medicinal and agricultural chemistry. nih.gov Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability make it a desirable substituent for modulating the physicochemical properties of bioactive molecules. nih.gov The introduction of a trifluoromethyl group can significantly enhance a molecule's membrane permeability and binding affinity to biological targets. nih.gov

The methylthio group, while less common than the trifluoromethyl group, also imparts unique properties to aromatic systems. It can influence the electronic properties of the ring and serve as a handle for further chemical transformations. The sulfur atom in the methylthio group can be oxidized to sulfoxide (B87167) and sulfone, which can have a profound impact on the molecule's polarity and hydrogen bonding capabilities.

Rationale for Comprehensive Academic Investigation

The combination of a trifluoromethyl group, a nitro group, and a methylthio group on a single aromatic ring presents a compelling case for detailed academic study. The unique substitution pattern of 4-Methylthio-3-nitrobenzotrifluoride offers opportunities for the synthesis of novel and complex molecules with potentially interesting biological or material properties.

Research into this compound and its derivatives could lead to the development of new pharmaceuticals, agrochemicals, or functional materials. Understanding its synthesis, reactivity, and physicochemical properties is essential for harnessing its full potential as a building block in advanced chemical synthesis. The strategic placement of three distinct functional groups provides a platform for selective chemical modifications, allowing for the generation of a diverse library of new compounds for further investigation.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₈H₆F₃NO₂S |

| SMILES | CSC1=C(C=C(C=C1)C(F)(F)F)N+[O-] |

| InChI | InChI=1S/C8H6F3NO2S/c1-15-7-3-2-5(8(9,10)11)4-6(7)12(13)14/h2-4H,1H3 |

| Predicted XlogP | 2.7 |

Structure

3D Structure

Properties

IUPAC Name |

1-methylsulfanyl-2-nitro-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2S/c1-15-7-3-2-5(8(9,10)11)4-6(7)12(13)14/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEOKNZHWNVTEMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10379577 | |

| Record name | 4-Methylthio-3-nitrobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71236-96-9 | |

| Record name | 4-Methylthio-3-nitrobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 71236-96-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Optimization for 4 Methylthio 3 Nitrobenzotrifluoride

Precursor Synthesis and Halogenation Pathways

The formation of a suitable halogenated nitrobenzotrifluoride intermediate is the foundational stage for the synthesis of 4-Methylthio-3-nitrobenzotrifluoride. This involves the precise installation of both a halogen and a nitro group onto the benzotrifluoride (B45747) ring, positioned to direct the subsequent nucleophilic substitution to the desired location.

Synthesis of Key Halogenated Nitrobenzotrifluoride Intermediates

A critical precursor for the target molecule is 4-chloro-3-nitrobenzotrifluoride (B52861). This intermediate is typically synthesized via the electrophilic nitration of 4-chlorobenzotrifluoride (B24415). nih.govpolimi.it The reaction is generally carried out using a mixture of nitric acid and sulfuric acid, which serves as both a nitrating agent and a catalyst. polimi.itacs.org Alternative "clean" methodologies have been developed, utilizing reagents like ammonium (B1175870) nitrate (B79036) in combination with ionic liquids to serve as both catalyst and solvent, thereby avoiding the use of corrosive mixed acids. google.comgoogle.com

Another relevant example of a halogenated nitrobenzotrifluoride intermediate is 2-chloro-5-nitrobenzotrifluoride. innospk.comnih.gov Its synthesis is achieved through the nitration of o-chlorobenzotrifluoride, providing a different substitution pattern that highlights the versatility of these intermediates in organic synthesis. chembk.com

Strategic Nitration of Benzotrifluoride Scaffolds

The regioselectivity of the nitration of benzotrifluoride and its derivatives is a key consideration in the synthesis of the desired precursors. The trifluoromethyl (-CF₃) group is a meta-directing and deactivating group in electrophilic aromatic substitution. google.comgoogle.comgoogleapis.com However, the presence of other substituents on the ring significantly influences the position of the incoming nitro group.

For instance, the nitration of 4-chlorobenzotrifluoride preferentially yields 4-chloro-3-nitrobenzotrifluoride, as the ortho-para directing chloro group and the meta-directing trifluoromethyl group guide the nitronium ion to the C-3 position. polimi.it The conditions for these nitration reactions, including temperature and the composition of the nitrating mixture, can be tuned to optimize the yield of the desired isomer and minimize the formation of byproducts. google.com Low-temperature nitrations, for example, have been shown to favor the formation of specific isomers in certain substituted benzotrifluorides. google.comgoogle.com

Nucleophilic Aromatic Substitution (SNAr) for Methylthio Group Introduction

The final step in the synthesis of this compound is the introduction of the methylthio group via a nucleophilic aromatic substitution (SNAr) reaction. This reaction displaces the chlorine atom from the 4-chloro-3-nitrobenzotrifluoride precursor. The presence of the strongly electron-withdrawing nitro and trifluoromethyl groups, ortho and para to the chlorine respectively, activates the aromatic ring toward nucleophilic attack. chemistrysteps.comlibretexts.org

Reaction Conditions and Stoichiometry for Thiolate Anion Displacement

The SNAr reaction is typically performed by treating the halogenated precursor with methyl mercaptan (CH₃SH) in the presence of a base. acsgcipr.org The base, such as potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH), deprotonates the thiol to form the more nucleophilic methylthiolate anion (CH₃S⁻). acsgcipr.org This anion then attacks the carbon atom bearing the chlorine, leading to substitution.

The stoichiometry of the reaction generally involves using a slight excess of the thiol and the base to ensure complete conversion of the starting material. The reaction temperature and time are optimized to achieve a high yield while minimizing potential side reactions.

Investigation of Solvent Effects on Reaction Efficiency and Selectivity

The choice of solvent is critical for the efficiency of SNAr reactions. nih.govresearchgate.net Dipolar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methyl-2-pyrrolidone (NMP) are commonly used because they effectively solvate the cationic counter-ion of the nucleophile without strongly solvating the anion itself, thus enhancing its nucleophilicity. acsgcipr.org Protic solvents, such as methanol, can decrease the reaction rate by forming hydrogen bonds with the nucleophile, which reduces its reactivity. nih.gov The selection of an appropriate solvent is therefore a key parameter in optimizing the reaction rate and yield. researchgate.net

Mechanistic Insights into Nitro Group Displacement by Sulfur Nucleophiles

The generally accepted mechanism for this type of transformation is the addition-elimination pathway. chemistrysteps.comlibretexts.org The reaction is initiated by the nucleophilic attack of the thiolate anion on the carbon atom bonded to the leaving group (chlorine). numberanalytics.com This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. numberanalytics.comresearchgate.netbris.ac.uknih.govfrontiersin.org The negative charge in this complex is delocalized over the aromatic ring and, crucially, onto the electron-withdrawing nitro and trifluoromethyl groups, which stabilizes the intermediate. libretexts.orgnumberanalytics.com The rate-determining step is typically the formation of this Meisenheimer complex. nih.gov In the final, rapid step, the leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored to yield the final product. chemistrysteps.comlibretexts.org

While the displacement of a halogen is the most common pathway, nucleophilic aromatic substitution can, in some cases, lead to the displacement of a nitro group. google.com This pathway also proceeds through a Meisenheimer complex. The viability of nitro group displacement depends on the specific substrate, nucleophile, and reaction conditions. However, for the synthesis of this compound from 4-chloro-3-nitrobenzotrifluoride, the displacement of the chloride ion is the established and more favorable route. researchgate.net

Table of Compounds

Alternative Synthetic Routes and Methodological Innovations

The conventional synthesis of this compound typically involves a multi-step process. A common pathway begins with the nitration of 4-chlorobenzotrifluoride to yield 4-chloro-3-nitrobenzotrifluoride. This intermediate then undergoes a nucleophilic aromatic substitution (SNAr) reaction with a methylthiolate source, such as sodium thiomethoxide, to replace the chlorine atom with a methylthio group. While effective, this traditional approach has prompted researchers to explore more streamlined and environmentally benign alternatives.

Exploration of Transition-Metal-Free Approaches

The synthesis of this compound can be effectively achieved without the use of transition metals. The key step, a nucleophilic aromatic substitution (SNAr) reaction, is inherently a transition-metal-free process. This reaction is facilitated by the presence of strong electron-withdrawing groups on the aromatic ring, namely the nitro group and the trifluoromethyl group. These substituents activate the aryl halide towards nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex.

The reaction proceeds by the attack of a sulfur nucleophile, typically sodium thiomethoxide (NaSMe) or methyl mercaptan (CH3SH) in the presence of a base, on the carbon atom bearing the leaving group (e.g., a halogen) of 4-halo-3-nitrobenzotrifluoride. The presence of the nitro and trifluoromethyl groups ortho and para to the leaving group is crucial for the stabilization of the intermediate and, consequently, for the reaction to proceed under mild conditions without the need for a metal catalyst.

A typical laboratory-scale synthesis would involve the following reaction:

| Starting Material | Reagent | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|---|

| 4-Chloro-3-nitrobenzotrifluoride | Sodium thiomethoxide | - | Dimethylformamide (DMF) | Room Temperature | High |

| 4-Chloro-3-nitrobenzotrifluoride | Methyl mercaptan | Potassium carbonate | Acetonitrile | Reflux | Good |

The avoidance of transition metals in this synthesis offers significant advantages, including reduced cost, lower toxicity of the final product and waste streams, and simpler purification procedures, as there is no need to remove residual metal catalysts.

Cascade Reactions and One-Pot Synthesis Strategies

To further enhance the efficiency of the synthesis of this compound, researchers are exploring the possibility of combining multiple reaction steps into a single, continuous process, known as a one-pot synthesis or a cascade reaction. A potential one-pot strategy would involve the sequential nitration of a suitable precursor followed by the nucleophilic aromatic substitution with a methylthiolate source without the isolation of the intermediate nitro compound.

For instance, a hypothetical one-pot synthesis could start from 4-chlorobenzotrifluoride. The first step would be the nitration of this starting material using a nitrating agent. Following the completion of the nitration, the methylthiolating agent would be introduced directly into the same reaction vessel to perform the subsequent SNAr reaction.

| Step | Starting Material | Reagents | Reaction Type |

|---|---|---|---|

| 1 | 4-Chlorobenzotrifluoride | Nitrating agent (e.g., HNO3/H2SO4) | Electrophilic Aromatic Substitution (Nitration) |

| 2 | In situ generated 4-Chloro-3-nitrobenzotrifluoride | Sodium thiomethoxide | Nucleophilic Aromatic Substitution (SNAr) |

While specific, documented examples of a one-pot synthesis for this compound are not yet widely reported in the literature, the principles of cascade and one-pot reactions are being increasingly applied in the synthesis of complex aromatic compounds. The exploration of such innovative strategies holds significant promise for the future manufacturing of this compound in a more sustainable and cost-effective manner.

Reactivity and Mechanistic Investigations of 4 Methylthio 3 Nitrobenzotrifluoride

Nucleophilic Reactivity of the Aromatic Ring

The aromatic ring of 4-methylthio-3-nitrobenzotrifluoride is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is due to the presence of two strong electron-withdrawing groups, the nitro group (-NO₂) and the trifluoromethyl group (-CF₃). These groups significantly reduce the electron density of the aromatic ring, making it electrophilic and thus vulnerable to attack by nucleophiles. wikipedia.org The SNAr mechanism is favored when such activating groups are positioned ortho or para to a suitable leaving group, as they can stabilize the negatively charged intermediate (a Meisenheimer complex) through resonance. nih.govstackexchange.com In this molecule, the trifluoromethyl group is para to the methylthio group, and the nitro group is ortho, creating a highly activated system for nucleophilic attack.

Further Nucleophilic Displacements of the Nitro Group and other Leaving Groups

In nucleophilic aromatic substitution reactions, the nitro group itself can function as a leaving group, particularly when the aromatic ring is highly activated. nih.gov While halides are more conventional leaving groups, studies on analogous systems demonstrate that potent nucleophiles can displace the nitro group. researchgate.net For the reaction to proceed, the arene must be significantly activated by electron-withdrawing substituents, a condition met by this compound. nih.gov The efficiency of the nitro group as a leaving group is influenced by the nature of the attacking nucleophile, with softer, more polarizable nucleophiles often favoring its displacement. Research on 1-nitro-4-chloroanthraquinone, for instance, revealed that thiophenolate anions predominantly replace the nitro group, whereas phenolate (B1203915) anions favor substitution of the chlorine atom. researchgate.net This suggests a competitive landscape where the properties of the nucleophile dictate the reaction's regioselectivity.

Reactivity Towards Oxygen-Containing Nucleophiles (e.g., Alkoxides, Phenoxides)

The activated aromatic ring of this compound and its precursors readily reacts with oxygen-containing nucleophiles. A notable example is the synthesis of 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride, a compound formed through the reaction of a phenoxide with a related 3-nitrobenzotrifluoride (B1630513) derivative. scbt.com In this type of SNAr reaction, a phenoxide ion attacks the carbon atom bearing a suitable leaving group (such as a halogen), leading to the formation of a diaryl ether. The reaction is driven by the strong electron-withdrawing character of the nitro and trifluoromethyl groups, which stabilize the intermediate Meisenheimer complex. nih.gov While phenoxides tend to displace halides over nitro groups in similarly activated systems, the specific conditions and substrate can influence the outcome. researchgate.net Reactions with simpler alkoxides, such as methoxide (B1231860) or ethoxide, would be expected to proceed via the same SNAr mechanism to yield the corresponding alkoxy-substituted benzotrifluoride (B45747) derivatives.

Reactivity Towards Sulfur-Containing Nucleophiles (e.g., Thiolate Ions)

Sulfur-containing nucleophiles, particularly thiolate ions (RS⁻), are highly effective reagents for SNAr reactions due to their high polarizability and nucleophilicity. acs.orgresearchgate.net In reactions with activated aromatic systems containing multiple potential leaving groups, thiolates often exhibit distinct reactivity compared to their oxygen counterparts. researchgate.net Studies on 1-substituted-2,4,6-trinitrobenzenes show that thiolate ions have a strong kinetic preference for attacking electron-deficient aromatic rings. rsc.org In competitive systems, such as 1-nitro-4-chloroanthraquinone, thiophenolate anions have been observed to preferentially displace the nitro group over a chlorine atom. researchgate.net This indicates that in this compound, a reaction with a thiolate ion could likely lead to the displacement of the nitro group, resulting in the formation of a new thioether linkage at the C-3 position.

Table 1: Summary of Nucleophilic Aromatic Substitution Reactions

| Nucleophile Type | Example Nucleophile | Potential Leaving Group | Expected Product Type |

|---|---|---|---|

| Oxygen-Containing | Phenoxide (ArO⁻) | Nitro Group / Halide | Diaryl Ether |

| Oxygen-Containing | Alkoxide (RO⁻) | Nitro Group / Halide | Alkyl Aryl Ether |

| Sulfur-Containing | Thiolate (RS⁻) | Nitro Group | Diaryl Thioether / Alkyl Aryl Thioether |

Transformations Involving the Nitro Group

The nitro group is a versatile functional group that can be transformed into a variety of other functionalities, most notably an amino group through reduction. These transformations are fundamental in organic synthesis for building more complex molecular architectures. beilstein-journals.org

Catalytic Reduction to Amino Derivatives

The reduction of an aromatic nitro group to a primary amine is a cornerstone transformation in chemical synthesis. beilstein-journals.org This reaction is readily achievable for this compound, yielding 3-amino-4-(methylthio)benzotrifluoride. chemicalbook.com A variety of methodologies can accomplish this, with catalytic hydrogenation being a common and efficient approach. This typically involves using a metal catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source. google.com Alternative modern methods offer metal-free conditions. For instance, the combination of trichlorosilane (B8805176) (HSiCl₃) and a tertiary amine has been shown to be a mild and effective system for reducing aromatic nitro compounds to the corresponding anilines with high yields. beilstein-journals.org

Organophosphorus-Catalyzed Reductive Functionalizations

Beyond simple reduction to an amine, the nitro group can undergo more complex transformations. Organophosphorus-catalyzed reductive functionalization represents an advanced strategy for converting nitroarenes directly into valuable nitrogen-containing molecules. mit.edumit.edu This methodology utilizes a P(III)/P(V)=O redox cycle, often employing geometrically-strained organophosphorus catalysts and a hydrosilane as the terminal reductant. mit.eduresearchgate.net In this process, the nitro group undergoes a reductive deoxygenation, which can be coupled with various reagents to form new bonds. For example, using boronic acids as coupling partners allows for the direct formation of a new carbon-nitrogen (C-N) bond. mit.edu Alternatively, introducing anilines can facilitate the creation of nitrogen-nitrogen (N-N) bonds, leading to the synthesis of hydrazines. mit.edu This approach bypasses the need to first form the amine and then perform a subsequent coupling reaction, offering a more direct route to complex functionalized products.

Table 2: Summary of Transformations of the Nitro Group

| Transformation | Reagents/Catalyst | Product Functional Group |

|---|---|---|

| Catalytic Reduction | H₂, Pd/C or HSiCl₃, Tertiary Amine | Primary Amine (-NH₂) |

| Reductive C-N Coupling | Organophosphorus Catalyst, Hydrosilane, Boronic Acid | Substituted Amine (-NHR) |

| Reductive N-N Coupling | Organophosphorus Catalyst, Hydrosilane, Aniline (B41778) | Hydrazine (-NHNHR) |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride |

| 1-nitro-4-chloroanthraquinone |

| 3-amino-4-(methylthio)benzotrifluoride |

| Trichlorosilane |

Cross-Coupling Reactions Leading to N-Functionalized Compounds

The transformation of aromatic nitro compounds into N-functionalized derivatives represents a significant area of synthetic chemistry. While traditional methods often involve the reduction of the nitro group to an amine followed by functionalization, modern cross-coupling reactions offer more direct routes. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is a cornerstone of C-N bond formation, typically coupling amines with aryl halides. wikipedia.org However, recent advancements have demonstrated the utility of nitroarenes as coupling partners, where the nitro group itself can serve as a leaving group. nih.gov

This approach is particularly relevant for this compound. Mechanistic studies suggest that these reactions can proceed through the in situ reduction of the nitroarene to an arylamine, which then participates in a denitrative Buchwald-Hartwig-type coupling with another molecule of the nitroarene. nih.gov This dual-role reactivity, where the nitroarene acts as both an amine surrogate and an electrophile, streamlines the synthesis of complex diaryl- or triarylamines from a single precursor. nih.gov

The general catalytic cycle for such a transformation involves the oxidative addition of the Ar-NO₂ bond to a low-valent palladium(0) complex. researchgate.net Subsequent reaction with an amine (either added externally or generated in situ) leads to the formation of the desired N-functionalized product. researchgate.net Catalyst systems employing bulky, electron-rich phosphine (B1218219) ligands, such as BrettPhos, have shown efficacy in promoting these challenging couplings, even with traditionally less reactive chloroarenes as coupling partners under reductive conditions. chemrxiv.orgacs.org This methodology avoids the discrete, and often harsh, steps of reduction, diazotization, and halogenation typically required to prepare aryl halide precursors from nitroaromatics. nih.gov

Table 1: Representative Palladium-Catalyzed Amination with Nitroarenes

| Electrophile (Ar-X) | Amine | Catalyst System | Product | Ref |

|---|---|---|---|---|

| Nitroarene | Arylamine | Pd / Dialkyl(biaryl)phosphine | Diarylamin | researchgate.net |

| Nitroarene | Alkylamine | Pd / Dialkyl(biaryl)phosphine | Alkylarylamine | researchgate.net |

| Nitroarene (as sole precursor) | In-situ generated arylamine | Pd / BrettPhos | Diaryl/Triarylamine | nih.gov |

Oxidative Chemistry of the Methylthio Moiety

The sulfur atom of the methylthio (-SCH₃) group in this compound is susceptible to oxidation, allowing for the synthesis of corresponding sulfoxide (B87167) and sulfone analogues. This transformation significantly alters the electronic properties and steric profile of the molecule.

The selective oxidation of thioethers to sulfoxides, without further oxidation to sulfones, is a common challenge in organic synthesis. A variety of reagents and conditions have been developed to achieve this control. Hydrogen peroxide (H₂O₂) is a widely used, environmentally benign oxidant. mdpi.com The selectivity towards either the sulfoxide or the sulfone can often be controlled by the stoichiometry of H₂O₂, reaction temperature, and the choice of catalyst. organic-chemistry.orgnih.gov For instance, using one equivalent of the oxidant at lower temperatures generally favors the formation of the sulfoxide, 4-(Methylsulfinyl)-3-nitrobenzotrifluoride.

Conversely, employing an excess of the oxidizing agent (typically two or more equivalents) and higher temperatures drives the reaction to completion, yielding the corresponding sulfone, 4-(Methylsulfonyl)-3-nitrobenzotrifluoride. orientjchem.org Meta-chloroperoxybenzoic acid (m-CPBA) is another powerful and common oxidant for this transformation; using approximately one equivalent leads to the sulfoxide, while two or more equivalents produce the sulfone. derpharmachemica.comgoogle.com Other catalytic systems, such as those based on iron (e.g., FeCl₃) with periodic acid, have been shown to be highly efficient for selective oxidation to sulfoxides under mild conditions. organic-chemistry.org

Table 2: Oxidation Conditions for Thioether Moiety

| Starting Material | Oxidant (Equivalents) | Conditions | Major Product | Ref |

|---|---|---|---|---|

| This compound | H₂O₂ (~1) | Lower Temperature | 4-(Methylsulfinyl)-3-nitrobenzotrifluoride | mdpi.comorganic-chemistry.org |

| This compound | H₂O₂ (>2) | Higher Temperature | 4-(Methylsulfonyl)-3-nitrobenzotrifluoride | mdpi.comorganic-chemistry.org |

| This compound | m-CPBA (~1) | 0 °C | 4-(Methylsulfinyl)-3-nitrobenzotrifluoride | derpharmachemica.com |

| This compound | m-CPBA (>2) | Room Temperature | 4-(Methylsulfonyl)-3-nitrobenzotrifluoride | google.comorganic-chemistry.org |

The rate and ease of oxidation of the methylthio group are significantly influenced by the electronic nature of the other substituents on the aromatic ring. The presence of strong electron-withdrawing groups (EWGs), such as the nitro (-NO₂) and trifluoromethyl (-CF₃) groups on the this compound ring, decreases the electron density on the sulfur atom. acs.org This reduction in electron density makes the sulfur atom less nucleophilic and, consequently, less susceptible to attack by electrophilic oxidizing agents like H₂O₂ or m-CPBA.

Kinetic studies on substituted thioanisoles have demonstrated that electron-withdrawing groups decrease the rate of oxidation. acs.org For example, the oxidation of thioethers with strong EWGs requires harsher conditions (e.g., higher concentrations of oxidant, higher temperatures, or longer reaction times) compared to thioanisole (B89551) or derivatives bearing electron-donating groups. mdpi.commdpi.com In some cases, substrates with multiple strong EWGs show suppressed reactivity and may result in incomplete conversion under standard conditions. mdpi.com Therefore, the oxidation of this compound to its sulfoxide and sulfone derivatives is expected to be slower and require more forcing conditions than the oxidation of an electron-neutral or electron-rich aryl thioether.

Electrophilic Reactivity and Aromatic Substitution (Theoretical and Experimental Scope)

Further functionalization of the this compound aromatic ring via electrophilic aromatic substitution (EAS) is governed by the directing effects of the existing substituents. The outcome of such a reaction depends on the interplay between the activating/deactivating and ortho, para/meta directing properties of the -SCH₃, -NO₂, and -CF₃ groups.

Directing Effects of Substituents:

-SCH₃ (Methylthio): This group is considered activating and an ortho, para-director due to the ability of the sulfur atom's lone pairs to donate electron density to the ring through resonance, stabilizing the cationic intermediate (arenium ion). organicchemistrytutor.com

-NO₂ (Nitro): This is a strongly deactivating group and a meta-director. It withdraws electron density from the ring through both inductive and resonance effects, destabilizing the intermediates for ortho and para attack. minia.edu.egmasterorganicchemistry.com

-CF₃ (Trifluoromethyl): This group is also strongly deactivating and a meta-director due to its powerful electron-withdrawing inductive effect. minia.edu.egmasterorganicchemistry.com

Theoretical Scope of Substitution: The available positions for substitution on the this compound ring are C2, C5, and C6.

Attack at C2: This position is ortho to the -CF₃ group and meta to the -SCH₃ group. Both of these influences are unfavorable, making C2 a highly deactivated site.

Attack at C5: This position is ortho to the -SCH₃ group (favorable), meta to the -NO₂ group (favorable), and para to the -CF₃ group (unfavorable). The combined activating effect from the -SCH₃ and the meta-directing influence of the -NO₂ would suggest this position is reactive.

Attack at C6: This position is ortho to the -SCH₃ group (favorable) and meta to the -CF₃ group (favorable).

After a comprehensive search for scientific literature and spectroscopic data, it has been determined that detailed experimental data for the specific compound this compound is not available in publicly accessible scientific databases and publications.

Major chemical suppliers, such as Sigma-Aldrich, explicitly state that analytical data for this compound is not collected. sigmaaldrich.com Furthermore, extensive searches in chemical databases like PubChem have yielded no experimental Fourier Transform Infrared (FT-IR), Fourier Transform Raman (FT-Raman), or Nuclear Magnetic Resonance (NMR) spectra for this molecule. uni.lu

The user's request for an article with a highly specific structure, including detailed subsections on FT-IR, FT-Raman, ¹H NMR, ¹³C NMR, and ¹⁹F NMR analyses, cannot be fulfilled without this foundational experimental data. Generating such an article would require speculation or the use of data from related but structurally distinct compounds, which would be scientifically inaccurate and violate the explicit instructions to focus solely on this compound.

Therefore, the requested article cannot be generated at this time due to the absence of the necessary scientific data.

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atomistic Structure Determination

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is instrumental in unequivocally assigning the proton (¹H) and carbon (¹³C) signals and elucidating the connectivity of atoms within 4-Methylthio-3-nitrobenzotrifluoride.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, the aromatic region of the COSY spectrum would display cross-peaks connecting adjacent protons on the benzene (B151609) ring, confirming their spatial proximity. For instance, the proton at position 6 would show a correlation to the proton at position 5, and the proton at position 5 would, in turn, show a correlation to the proton at position 2.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This is crucial for assigning the carbon signals of the aromatic ring. A cross-peak would be observed between the methyl protons and the methyl carbon, as well as between each aromatic proton and its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This technique is particularly powerful for identifying the substitution pattern on the benzene ring and confirming the placement of the functional groups. Key expected HMBC correlations for this compound would include:

Correlations from the methyl (-SCH₃) protons to the carbon atom of the methylthio group and the aromatic carbon at position 4.

A hypothetical summary of expected 2D NMR correlations is presented in the table below.

| Proton (¹H) | Correlated Carbons (¹³C) in HMBC |

| H-2 | C-4, C-6, CF₃ |

| H-5 | C-1, C-3, C-4 |

| H-6 | C-2, C-4 |

| -SCH₃ | C-4 |

Electronic Spectroscopy for Understanding Conjugation and Transitions

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, provides insights into the conjugated systems and electronic transitions within the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Properties

The UV-Vis spectrum of this compound is expected to be characterized by absorption bands arising from π → π* and n → π* electronic transitions. The presence of the nitro group (-NO₂), the methylthio group (-SCH₃), and the trifluoromethyl group (-CF₃) on the benzene ring significantly influences the electronic structure and, consequently, the absorption spectrum. The conjugation of the nitro and methylthio groups with the aromatic ring is expected to result in absorption maxima at specific wavelengths in the UV region. The electron-withdrawing nature of the nitro and trifluoromethyl groups, combined with the electron-donating character of the methylthio group, creates a push-pull system that can lead to a redshift (bathochromic shift) of the absorption bands compared to unsubstituted benzene.

Investigation of Charge-Transfer Bands in Intermolecular Interactions

The electronic asymmetry in this compound makes it a candidate for forming intermolecular charge-transfer complexes with other electron-rich or electron-poor molecules. In the presence of a strong electron donor, the nitrobenzene (B124822) moiety can act as an acceptor, potentially giving rise to a new, broad, and often low-intensity absorption band at a longer wavelength in the UV-Vis spectrum. This new band would be indicative of a charge-transfer interaction. Conversely, with a strong electron acceptor, the methylthio-substituted ring could act as a donor. The position and intensity of these charge-transfer bands are sensitive to the nature of the interacting species and the solvent.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a vital tool for determining the precise molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns. The molecular formula of the compound is C₈H₆F₃NO₂S.

The high-resolution mass spectrum would show a molecular ion peak ([M]⁺) corresponding to the exact mass of the compound. A predicted monoisotopic mass is approximately 237.0071 Da.

Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. The analysis of these fragments helps to confirm the presence of the different functional groups and their arrangement.

Predicted Fragmentation Pattern:

| m/z (mass-to-charge ratio) | Fragment | Possible Loss |

| 237 | [C₈H₆F₃NO₂S]⁺ | Molecular Ion |

| 222 | [C₇H₃F₃NO₂S]⁺ | Loss of CH₃ |

| 191 | [C₈H₆F₃S]⁺ | Loss of NO₂ |

| 172 | [C₇H₃F₃S]⁺ | Loss of CH₃ and NO₂ |

| 145 | [C₇H₆F₃]⁺ | Loss of SCH₃ and NO₂ |

| 69 | [CF₃]⁺ | Trifluoromethyl cation |

This predicted fragmentation pathway provides a fingerprint for the identification of this compound.

Computational Chemistry and Quantum Chemical Investigations

Density Functional Theory (DFT) for Molecular Structure and Properties

Density Functional Theory is a cornerstone of computational chemistry, enabling the detailed examination of molecular structure and properties. For a molecule like 4-Methylthio-3-nitrobenzotrifluoride, DFT calculations would typically involve several key analyses.

Geometry Optimization and Energetic Stability Analysis

The foundational step in any computational study is geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in a molecule, its ground state structure. This analysis would provide crucial data on bond lengths, bond angles, and dihedral angles, offering insights into the molecule's steric and electronic landscape. The energetic stability, calculated as the total electronic energy, would also be determined, which is fundamental for comparing the stability of different conformers or isomers.

Prediction of Vibrational Frequencies and Comparison with Experimental Spectra

Following geometry optimization, vibrational frequency calculations are performed. These theoretical predictions are invaluable for interpreting experimental infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the stretching or bending of bonds. A comparison between the computed and experimental spectra can confirm the synthesized structure and provide a detailed assignment of the observed spectral bands. For this compound, this would involve identifying the characteristic frequencies associated with the C-S, NO₂, and CF₃ functional groups.

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. Analysis of the spatial distribution of these orbitals would reveal the likely sites for nucleophilic and electrophilic attack.

Electrostatic Potential Surface (MEP) Mapping for Reaction Site Identification

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, using a color scale to indicate electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, an MEP map would highlight the negative potential around the oxygen atoms of the nitro group and the positive potential near the hydrogen atoms of the benzene (B151609) ring, thereby predicting the sites most susceptible to electrophilic and nucleophilic attack, respectively.

Advanced Quantum Chemical Calculations

Calculation of NMR Chemical Shifts using Gauge-Invariant Atomic Orbital (GIAO) Method

The Gauge-Invariant Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating nuclear magnetic resonance (NMR) chemical shifts. This theoretical prediction of ¹H and ¹³C NMR spectra is an essential tool for structural elucidation. By comparing the calculated chemical shifts with experimental data, chemists can confirm the molecular structure and assign the resonances in the NMR spectra with confidence.

Despite the established utility of these computational methods, specific data tables and detailed research findings for the geometry, vibrational frequencies, HOMO-LUMO analysis, MEP mapping, and GIAO-calculated NMR shifts of this compound are not present in the reviewed scientific literature. Consequently, a detailed, data-rich article focusing solely on the computational chemistry of this compound cannot be generated at this time. The absence of such studies highlights a potential area for future research, as a comprehensive computational analysis would undoubtedly contribute to a deeper understanding of the chemical nature of this compound.

First Hyperpolarizability Calculations for Non-Linear Optical Potential

The evaluation of a molecule's potential for non-linear optical (NLO) applications involves the calculation of its first hyperpolarizability (β). This property is a measure of how the electron cloud of a molecule distorts in the presence of a strong electric field, leading to second-order N-LO phenomena. Quantum chemical methods, such as Density Functional Theory (DFT), are commonly employed to compute these values.

A typical computational study would involve:

Optimization of the molecular geometry of this compound.

Calculation of the dipole moment (μ) and the components of the first hyperpolarizability tensor (β_ijk).

Determination of the total first hyperpolarizability (β_tot).

Despite the established computational protocols for such calculations, specific studies reporting the first hyperpolarizability values for this compound are not available. Therefore, no data table can be generated for its NLO potential.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms.

Transition State Characterization and Activation Energy Determination

To understand the kinetics of reactions involving this compound, computational chemists would typically:

Identify the structures of reactants, products, and any intermediates.

Locate the transition state (TS) structure connecting these species on the potential energy surface. A transition state is a first-order saddle point, characterized by a single imaginary frequency in its vibrational analysis.

Calculate the activation energy (E_a), which is the energy difference between the transition state and the reactants.

Searches for computational studies detailing specific reaction pathways, transition state geometries, and activation energies for reactions of this compound have not yielded any specific results.

Solvent Effects on Reaction Pathways using Implicit and Explicit Solvation Models

The surrounding solvent can significantly influence reaction rates and mechanisms. Computational models account for these effects in two primary ways:

Implicit Solvation Models: The solvent is treated as a continuous medium with a specific dielectric constant. This approach is computationally efficient.

Explicit Solvation Models: Individual solvent molecules are included in the calculation, providing a more detailed and accurate, albeit computationally expensive, picture of solute-solvent interactions.

No published research was found that applies either implicit or explicit solvation models to study the reaction pathways of this compound. Consequently, there is no data to present on how different solvents might alter its reactivity.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are crucial to its properties and reactivity.

Conformational Analysis: This involves identifying the different stable spatial arrangements of a molecule (conformers) and determining their relative energies. For this compound, this would likely involve exploring the rotational barriers around the bonds connecting the methylthio and trifluoromethyl groups to the benzene ring.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of the molecule's behavior over time. By solving Newton's equations of motion for the atoms in the system, MD can reveal how the molecule moves, flexes, and interacts with its environment.

Specific conformational analyses or molecular dynamics simulation studies for this compound are not present in the available literature. Therefore, it is not possible to provide details on its preferred conformations or its dynamic behavior.

Advanced Research Applications and Methodological Development

Role as a Versatile Chemical Building Block

4-Methylthio-3-nitrobenzotrifluoride is a specialized aromatic compound that, due to its unique combination of functional groups, holds significant potential as a versatile building block in advanced organic synthesis. The trifluoromethyl group (-CF3), nitro group (-NO2), and methylthio group (-SCH3) each impart distinct reactivity and properties to the benzene (B151609) ring, making it a valuable precursor for a range of complex molecules. While it is classified as a rare chemical for early discovery research, its structural motifs are found in various advanced materials and bioactive compounds.

The trifluoromethyl group is a well-known feature in many pharmaceuticals and agrochemicals, where it can enhance metabolic stability, binding affinity, and lipophilicity. The nitro group is a strong electron-withdrawing group that can activate the aromatic ring for nucleophilic aromatic substitution reactions and can also be readily reduced to an amino group, providing a key functional handle for further molecular elaboration. The methylthio group can be oxidized to sulfoxide (B87167) or sulfone, or it can be involved in metal-catalyzed cross-coupling reactions, further expanding its synthetic utility.

Synthesis of Novel Trifluoromethylated Aromatic and Heterocyclic Compounds

The strategic placement of the trifluoromethyl, nitro, and methylthio groups on the aromatic ring makes this compound an attractive starting material for the synthesis of novel trifluoromethylated aromatic and heterocyclic compounds. The presence of the nitro group activates the ring towards nucleophilic aromatic substitution, allowing for the displacement of a suitable leaving group, which could be introduced via modification of the methylthio group.

Furthermore, the reduction of the nitro group to an amine would yield 4-methylthio-3-aminobenzotrifluoride, a trifluoromethylated aniline (B41778) derivative. This intermediate can then participate in a wide array of classical organic reactions to form various heterocyclic systems. For instance, it could be used in condensation reactions with dicarbonyl compounds to form quinolines or with other bifunctional reagents to construct benzodiazepines, benzimidazoles, or other fused heterocyclic scaffolds. The resulting trifluoromethylated heterocycles are of significant interest in medicinal chemistry due to their potential biological activities.

Precursor for Advanced Research Materials

The incorporation of trifluoromethyl groups into organic materials can significantly enhance their properties, such as thermal stability, chemical resistance, and solubility in organic solvents. nbinno.com Similar to related compounds like 3-Nitrobenzotrifluoride (B1630513), this compound can serve as a precursor for the development of advanced materials with tailored properties. nbinno.com For example, it could be used to synthesize monomers that are subsequently polymerized to create high-performance polymers with enhanced dielectric properties or low surface energy, making them suitable for applications in electronics and specialized coatings. nbinno.com The unique electronic nature of the trifluoromethyl and nitro groups can also be exploited in the design of novel organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Investigation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for their potential applications in optical data storage, signal processing, and telecommunications. Organic molecules with large second-order NLO responses typically possess a combination of an electron-donating group and an electron-accepting group connected by a π-conjugated system.

Structure-Property Relationships for Enhanced NLO Response

The molecular structure of this compound contains key features that suggest potential for NLO activity. The nitro group is a powerful electron-accepting group, while the methylthio group is an electron-donating group. These are attached to a π-conjugated benzene ring, which facilitates intramolecular charge transfer – a fundamental requirement for second-order NLO properties.

Research on analogous compounds, such as 4-nitro-3-(trifluoromethyl)aniline, has demonstrated that this class of molecules can exhibit significant first-order hyperpolarizability (a measure of NLO activity). nih.gov The study of such structure-property relationships is crucial for designing molecules with enhanced NLO responses. researchgate.netbohrium.comacs.org The interplay between the electron-donating strength of the methylthio group, the electron-accepting strength of the nitro group, and the influence of the trifluoromethyl group on the electronic structure of the aromatic ring will be a key determinant of the NLO properties of this compound and its derivatives.

Design of Materials with Tunable Optical Characteristics

The versatile synthetic handles on the this compound scaffold allow for systematic structural modifications to fine-tune its optical properties. For example, the methylthio group can be oxidized to a sulfoxide or sulfone, which would alter its electron-donating ability and, consequently, the NLO response. Similarly, the nitro group can be reduced to an amino group, which is a stronger electron donor.

By strategically modifying the donor and acceptor groups and extending the π-conjugation of the system, it is possible to design and synthesize a library of materials based on the this compound core with tunable optical characteristics. This approach could lead to the development of new organic NLO materials with optimized performance for specific applications.

Development as a Derivatizing Reagent in Analytical Chemistry

In analytical chemistry, particularly in techniques like High-Performance Liquid Chromatography (HPLC), derivatizing reagents are often used to improve the detection and separation of analytes. These reagents react with specific functional groups on the analyte molecules to form a derivative that is more easily detectable, for example, by UV-Vis or fluorescence spectroscopy.

Based on the reactivity of structurally similar compounds, this compound has the potential to be developed as a derivatizing reagent. For instance, 4-fluoro-3-nitrobenzotrifluoride (B105636) is a known derivatizing reagent for amines and amino acids, where the highly activated fluorine atom is displaced by the nucleophilic amine. sdiarticle4.com It is plausible that under certain conditions, a leaving group on the this compound ring could be displaced in a similar manner.

The resulting derivative would incorporate the trifluoromethylated nitroaromatic chromophore, which would allow for sensitive detection using UV-Vis spectroscopy. The development of such a reagent would be valuable for the analysis of biomolecules and pharmaceuticals that lack a strong chromophore.

Exploration in Materials Science for Functional Applications

In materials science, benzotrifluoride (B45747) derivatives are recognized for their ability to impart desirable properties to polymers and other functional materials. nbinno.comresearchgate.net The trifluoromethyl group is known to enhance thermal stability, chemical resistance, and hydrophobicity. nbinno.com These properties are valuable in the development of high-performance polymers, coatings, and electronic materials.

The presence of the nitro and methylthio groups on the this compound ring offers additional functionalities for polymer synthesis and modification. The nitro group can be chemically reduced to an amine group, which can then be used as a reactive site for polymerization or for grafting onto other polymer backbones. This allows for the incorporation of the fluorinated moiety into a wide range of polymer architectures.

The potential applications in materials science could include:

High-Performance Polymers: As a monomer or a comonomer in the synthesis of polymers with enhanced thermal and chemical stability.

Functional Coatings: Incorporation into coatings to improve durability, weather resistance, and create surfaces with low energy. nbinno.com

Advanced Dielectrics: The trifluoromethyl group can lower the dielectric constant of materials, making them suitable for applications in microelectronics. nbinno.com

While specific examples of the use of this compound in materials science are not prominent in the literature, the known effects of its functional groups provide a strong basis for its potential in creating novel functional materials.

Future Research Directions and Unexplored Avenues

Development of Sustainable and Green Synthetic Protocols

The synthesis of nitroaromatic compounds, including derivatives of benzotrifluoride (B45747), traditionally relies on electrophilic aromatic nitration. dntb.gov.uasci-hub.se These methods often employ harsh and corrosive mixed acid systems (sulfuric acid and nitric acid), which generate significant hazardous waste and are incompatible with sustainable chemical production goals. nih.gov Future research should focus on developing more environmentally benign protocols for the synthesis of 4-Methylthio-3-nitrobenzotrifluoride.

Promising avenues for green synthesis include:

Aqueous-Phase Nitration: Investigating catalyst-free nitration using dilute aqueous nitric acid could eliminate the need for strong co-acids, thereby improving the safety and environmental profile of the process. nih.gov

Photochemical Methods: The use of UV radiation to facilitate nitration presents an alternative, green chemical approach. mjcce.org.mkresearchgate.net This method can operate under milder conditions and may offer different selectivity profiles compared to traditional methods.

Novel Catalytic Systems: Exploring solid acid catalysts or ionic liquids could provide recyclable and less corrosive alternatives to conventional acid systems. dntb.gov.ua For instance, a clean preparation method for the related compound 4-chloro-3-nitrobenzotrifluoride (B52861) has been developed using an ionic liquid as both a catalyst and a solvent with ammonium (B1175870) nitrate (B79036) as the nitro source. google.com Adapting such a system could lead to a cleaner synthesis.

Table 1: Comparison of Synthetic Protocols for Aromatic Nitration

| Parameter | Traditional Mixed-Acid Nitration | Potential Green Alternatives |

|---|---|---|

| Reagents | Concentrated H₂SO₄ + HNO₃ | Dilute aqueous HNO₃, NaNO₂, tert-butyl nitrite (B80452) sci-hub.senih.govresearchgate.net |

| Solvents | Often neat or chlorinated solvents | Water, Ionic Liquids nih.govgoogle.com |

| Conditions | Harsh, corrosive, often requires high temperatures | Milder temperatures, non-corrosive media, photochemical activation mjcce.org.mkresearchgate.net |

| Byproducts/Waste | Large volumes of acidic aqueous waste | Reduced acidic waste, potentially recyclable catalysts/solvents dntb.gov.ua |

| Safety | High risk due to corrosive and highly reactive materials | Inherently safer processes by avoiding strong, fuming acids nih.gov |

High-Throughput Screening for Novel Reactivity and Applications

High-Throughput Screening (HTS) is a powerful drug discovery process that utilizes automation to rapidly assay the biochemical activity of a large number of compounds. ufl.educreative-bioarray.com This technology could be pivotal in uncovering novel applications for this compound. Benzotrifluoride derivatives are utilized in the synthesis of pharmaceuticals and agrochemicals, suggesting that this scaffold is biologically relevant. ontosight.ai

A future research direction would involve creating a focused chemical library based on the this compound core. By systematically modifying the methylthio (e.g., oxidation to sulfoxide (B87167) or sulfone) and nitro groups (e.g., reduction to an amine), a diverse set of derivatives could be generated. This library could then be subjected to HTS against a wide array of biological targets. nih.gov

The HTS workflow could include:

Library Synthesis: Parallel synthesis of derivatives of this compound.

Assay Development: Translation of biological assays into a 384-well or 1536-well plate format suitable for robotic screening. ufl.edu

Primary Screening: Rapidly screening the entire library to identify initial "hits" that show activity against a specific target, such as an enzyme or a cell line. creative-bioarray.com

Secondary Screening: Confirming the activity of hits, assessing dose-response relationships, and performing counter-screens to eliminate false positives. nih.gov

This approach could accelerate the discovery of new lead compounds for drug development or novel agrochemicals.

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry

The integration of Artificial Intelligence (AI) and Machine Learning (ML) is transforming chemical research by enabling the prediction of molecular properties and reaction outcomes from computational models. aimlic.comnih.gov These tools can significantly accelerate the research and development cycle for compounds like this compound.

Unexplored avenues in this domain include:

Property Prediction: Training ML models on datasets of existing fluorinated and nitroaromatic compounds to predict the physicochemical properties, biological activity (QSAR analysis), and potential toxicity of this compound and its derivatives. aimlic.com This would allow for the in silico design of new molecules with optimized characteristics before committing to costly and time-consuming laboratory synthesis.

Reaction Outcome and Synthesis Planning: ML algorithms can be trained on millions of published chemical reactions to predict the most likely product of a given set of reactants and conditions with high accuracy. cam.ac.uk Such models could be used to optimize the synthesis of this compound or to suggest novel, efficient synthetic routes (retrosynthesis). nih.gov

Discovery of Novel Materials: By leveraging computational chemistry and ML, researchers can explore a vast chemical space to identify derivatives with tailored electronic or photophysical properties for applications in materials science. aimlic.comacs.org

Table 2: Potential Applications of AI/ML in Research on this compound

| AI/ML Application | Objective | Potential Impact |

|---|---|---|

| QSAR Modeling | Predict biological activity and toxicity based on chemical structure. aimlic.com | Prioritize synthesis of derivatives with high potential as pharmaceuticals or agrochemicals. |

| Forward-Reaction Prediction | Predict the outcome and yield of unknown or complex reactions. cam.ac.uknih.gov | Optimize synthetic conditions and reduce experimental trial-and-error. |

| Retrosynthesis Planning | Propose viable and efficient synthetic pathways to the target molecule. nih.gov | Accelerate the discovery of novel and more efficient synthetic routes. |

| Materials Property Prediction | Predict electronic, optical, or thermal properties of derivatives. acs.org | Guide the design of new functional materials for electronics or optics. |

Exploration of its Role in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on designing functional systems by connecting chemical components through non-covalent interactions. bbau.ac.in The self-assembly of aromatic molecules into ordered structures is driven by forces like π-π stacking, hydrogen bonding, and van der Waals interactions. acs.orgresearchgate.net

The structure of this compound is particularly interesting for supramolecular chemistry. The aromatic ring is rendered electron-deficient by the potent electron-withdrawing effects of the -NO₂ and -CF₃ groups. This electronic character strongly influences its ability to participate in non-covalent interactions, particularly π-π stacking with electron-rich aromatic systems. The polarizable sulfur atom of the methylthio group and the oxygen atoms of the nitro group could also act as sites for halogen or hydrogen bonding.

Future research could explore:

Crystal Engineering: Systematically co-crystallizing this compound with other molecules to control the assembly of predictable solid-state architectures. The distinct electronic nature of the molecule could be used to direct the formation of specific packing motifs.

Design of Functional Materials: Using this compound as a building block (tecton) to create self-assembled materials like liquid crystals or porous organic frameworks. The interplay of its functional groups could lead to materials with novel electronic or guest-binding properties. sdl.edu.sanih.gov

Amphiphile Self-Assembly: Incorporating the this compound moiety into amphiphilic molecules (containing both hydrophobic and hydrophilic parts) could lead to the formation of unique aggregates, such as micelles or vesicles, in aqueous solutions. acs.org

Q & A

Q. What theoretical frameworks are appropriate for studying the reactivity of 4-Methylthio-3-nitrobenzotrifluoride?

A robust theoretical framework should integrate concepts from physical organic chemistry (e.g., Hammett substituent effects, frontier molecular orbital theory) to predict electronic and steric influences of the methylthio, nitro, and trifluoromethyl groups. For instance, computational models like DFT can validate hypothesized reaction pathways . Additionally, align methodological choices (e.g., solvent selection, temperature gradients) with the compound’s electronic profile to ensure experimental coherence .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Employ factorial design to test variables such as reaction time, temperature, and catalyst loading. For example, a 2³ factorial design could identify interactions between nitro-group reduction conditions and trifluoromethyl stability . Couple this with process control tools (e.g., inline FTIR monitoring) to track intermediate formation and adjust parameters in real time . Post-synthesis, use preparative HPLC with polar stationary phases to isolate high-purity fractions, referencing NIST-standardized chromatographic protocols .

Q. What spectroscopic techniques are essential for characterizing this compound?

Prioritize hyphenated techniques:

- Mass spectrometry (EI-MS): Compare fragmentation patterns with NIST database entries (e.g., m/z peaks for nitro and trifluoromethyl fragments) .

- 19F NMR: Resolve chemical shifts for the trifluoromethyl group (typically δ -60 to -70 ppm) and assess electronic perturbations from the nitro group .

- X-ray crystallography: Determine crystal packing effects on reactivity, especially if studying solid-state reactions .

Advanced Research Questions

Q. How can computational modeling resolve contradictory data on the regioselectivity of this compound in nucleophilic substitutions?

Use DFT calculations to map potential energy surfaces for competing pathways (e.g., nitro-group vs. methylthio-directed attacks). Validate models with kinetic isotope effects (KIEs) and substituent cross-comparisons (e.g., replacing trifluoromethyl with chloro analogs ). If discrepancies persist, re-examine solvent effects using COSMO-RS simulations to account for solvation dynamics .

Q. What methodological strategies address reproducibility challenges in catalytic applications of this compound?

Implement a pre-test/post-test design with a nonequivalent control group (e.g., comparing Pd/C vs. Ni catalysts under identical conditions). Document deviations rigorously, including trace moisture levels or catalyst poisoning effects . For statistical validation, apply ANOVA to replicate datasets (n ≥ 5) and report confidence intervals for turnover numbers .

Q. How do steric and electronic factors influence the environmental degradation pathways of this compound?

Design microcosm studies to simulate aerobic/anaerobic degradation, monitoring metabolites via LC-HRMS. Cross-reference with QSAR models to predict hydrolysis rates of the nitro group and trifluoromethyl stability under UV exposure. For conflicting results, use isotope labeling (e.g., 13C-methylthio) to trace bond cleavage mechanisms .

Methodological Tables

Table 1: Key Spectroscopic Benchmarks for this compound

Table 2: Factorial Design Parameters for Synthesis Optimization

| Variable | Low Level | High Level | Response Metric |

|---|---|---|---|

| Temperature | 60°C | 100°C | Yield (%) |

| Catalyst Loading | 2 mol% Pd | 5 mol% Pd | Purity (HPLC area%) |

| Reaction Time | 6 hours | 12 hours | Byproduct Formation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.